molecular formula C16H13BrF2N2O4 B11821760 N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine

N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine

Cat. No.: B11821760
M. Wt: 415.19 g/mol
InChI Key: VPDUBTYPZIKMMP-ZDUSSCGKSA-N
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Description

N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine (CAS: 868359-05-1), also known as WAY-213613, is a synthetic L-asparagine derivative with a molecular formula of C₁₆H₁₃BrF₂N₂O₄ and a molecular weight of 415.19 g/mol . It is recognized for its role as a highly selective inhibitor of excitatory amino acid transporter 2 (EAAT2), a glutamate transporter critical for maintaining synaptic glutamate homeostasis. WAY-213613 exhibits midnanomolar potency (IC₅₀ = 85 ± 5 nM at human EAAT2) and demonstrates 10- to 50-fold selectivity over other EAAT subtypes (EAAT1, EAAT3, EAAT4) . Its structure features a bromo-4,5-difluorophenoxy group linked to the phenyl ring of L-asparagine, which contributes to its pharmacological specificity .

Properties

Molecular Formula

C16H13BrF2N2O4

Molecular Weight

415.19 g/mol

IUPAC Name

(2S)-4-amino-2-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid

InChI

InChI=1S/C16H13BrF2N2O4/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-13(16(23)24)7-15(20)22/h1-6,13,21H,7H2,(H2,20,22)(H,23,24)/t13-/m0/s1

InChI Key

VPDUBTYPZIKMMP-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC(=CC=C1N[C@@H](CC(=O)N)C(=O)O)OC2=CC(=C(C=C2Br)F)F

Canonical SMILES

C1=CC(=CC=C1NC(CC(=O)N)C(=O)O)OC2=CC(=C(C=C2Br)F)F

Origin of Product

United States

Preparation Methods

Substrate Preparation and Enzymatic Conversion

The synthesis begins with the preparation of 2-substituted fumarate derivatives. Dimethyl acetylenedicarboxylate (10 ) undergoes nucleophilic addition with 4-(2-bromo-4,5-difluorophenoxy)phenol to form the corresponding 2-alkoxyfumarate intermediate (12 ). Hydrolysis of the methyl esters yields the free acid, which is subsequently subjected to MAL-L384A-catalyzed ammonia addition.

The engineered MAL-L384A variant exhibits broad substrate tolerance, accepting cycloalkyloxy, heteroaryloxy, and aryloxy substituents. For WAY-213613, the enzymatic reaction proceeds with 12 to yield the L-threo-aspartate derivative (13 ) with >90% enantiomeric excess (ee). Key parameters include:

ParameterValue/Range
Substrate conversion60–98%
Isolated yield26–58%
Reaction temperature25–37°C
pH optima7.0–8.5

Post-Enzymatic Modifications

Following enzymatic amination, the intermediate undergoes selective N-acylation and deprotection to introduce the asparagine moiety. The final step involves coupling the aspartate backbone with 4-(2-bromo-4,5-difluorophenoxy)aniline under mild acidic conditions, achieving an overall yield of 32%.

Chemical Synthesis via Hybridization Strategies

Alternative routes involve hybridization of pharmacophoric elements from known EAAT inhibitors. For instance, l-threo-β-benzyloxyaspartate (l-TBOA) derivatives are modified at the C4 position to incorporate the 4-(2-bromo-4,5-difluorophenoxy)phenyl group.

Key Reaction Steps

  • Mitsunobu Reaction : A Mitsunobu coupling between L-asparagine and 4-(2-bromo-4,5-difluorophenoxy)phenol installs the aryloxy group at the β-position.

  • Protection/Deprotection Cycles : Tert-butoxycarbonyl (Boc) and benzyl (Bn) groups protect amine and carboxyl functionalities during intermediate steps.

  • Final Deprotection : Hydrogenolysis removes protective groups, yielding the target compound with ≥95% purity.

Challenges and Optimizations

  • Stereochemical Control : Non-enzymatic methods risk racemization at the α-carbon, necessitating chiral chromatography for resolution.

  • Solubility Issues : The intermediate 2-alkoxyfumarate exhibits poor aqueous solubility, requiring polar aprotic solvents like dimethylformamide (DMF).

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

The chemoenzymatic method outperforms traditional chemical synthesis in enantioselectivity and step economy. MAL-L384A eliminates the need for chiral auxiliaries, reducing waste and cost. In contrast, chemical routes require multiple protection/deprotection steps, lowering overall yields to 15–20%.

Structural and Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z 415.19 [M+H]⁺ (calculated for C₁₆H₁₃BrF₂N₂O₄).

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.12 (d, J = 8.4 Hz, 2H, ArH), 6.95 (m, 2H, ArF), 4.45 (m, 1H, CH), 3.01 (dd, J = 17.2, 4.8 Hz, 1H, CH₂), 2.85 (dd, J = 17.2, 8.0 Hz, 1H, CH₂) .

Chemical Reactions Analysis

Key Synthetic Pathways

WAY-213613 is synthesized via chemoenzymatic and hybrid strategies, combining functional group modifications and biocatalytic steps:

Functional Group Modifications

  • Monoesterification : Selective protection of the 4-carboxylate group using SOCl₂ in dry methanol, yielding intermediate 20 .

  • Carboxylate Protection : The 1-carboxylate is protected with a tert-butyl group via BF₃-Et₂O/tBuOAc treatment (87% yield over two steps) .

  • Amidation : EDCI/HOBT-mediated condensation of protected intermediates with 4-(2-bromo-4,5-difluorophenoxy)aniline .

Critical Reaction Steps

StepReaction TypeReagents/ConditionsYield/SelectivityReference
1Alcohol AdditionDimethyl acetylenedicarboxylate + ROH60–98% conversion
2MonoesterificationSOCl₂, dry MeOHAmbient conditions
3tert-Butyl ProtectionBF₃-Et₂O, tBuOAc87% over two steps
4Suzuki–Miyaura CouplingPd catalyst, boronic acid69–79% yield
5Final AmidationEDCI/HOBT, DMF35–42% isolated yield

Structural Hybridization Strategy

WAY-213613 was designed by merging two pharmacophores:

  • L-TBOA Core : Provides nonsubstrate inhibition of EAATs via a 3-benzyloxyaspartate scaffold .

  • Phenoxy-Aniline Moiety : Introduced via Suzuki coupling to enhance EAAT2 selectivity .

This hybrid structure achieves synergistic effects:

  • EAAT2 IC₅₀ : 85 ± 5 nM (30- to 50-fold selectivity over EAAT1/3) .

  • Mechanism : Competes with glutamate binding and sterically blocks the HP2 loop .

Pharmacological Validation

Assay TypeEAAT2 IC₅₀ (nM)Selectivity (vs EAAT1/3)Reference
[³H]-d-Asp Uptake85 ± 530- to 50-fold
FLIPR Membrane Potential Blue8045- to 59-fold

Synthetic Challenges and Solutions

  • Stereoselectivity : MAL-L384A ensures >99% enantiomeric excess for the threo-configured aspartate backbone .

  • Aromatic Substitution : Bromination at the indole C’-3 position required NBS at −78°C to avoid side reactions .

WAY-213613 remains the most selective EAAT2 inhibitor reported to date, with its synthesis leveraging both enzymatic precision and medicinal chemistry hybridization . Its development underscores the value of integrating biocatalysis and rational design for CNS-targeted therapeutics.

Scientific Research Applications

Neuropharmacology

WAY-213613 has been extensively studied for its potential therapeutic effects in neurodegenerative diseases such as Huntington's disease and epilepsy. By modulating glutamate levels, it may help protect neurons from excitotoxicity—a process where excessive glutamate leads to neuronal injury and death .

Chemical Biology

The compound serves as a scaffold for developing new EAAT inhibitors. Researchers have synthesized various derivatives based on its structure to explore their pharmacological properties and selectivity profiles against different EAAT subtypes . This research is crucial for understanding the roles of excitatory neurotransmission in health and disease.

Medicinal Chemistry

In medicinal chemistry, WAY-213613 is utilized to design hybrid compounds with enhanced inhibitory properties against EAATs. These hybrids aim to combine the beneficial effects of existing inhibitors while minimizing side effects associated with broader EAAT inhibition .

Case Study 1: Neuroprotective Effects

A study demonstrated that WAY-213613 could prevent glutamate-induced neuronal death in cultured neurons. By selectively inhibiting EAAT2, the compound reduced intracellular calcium levels and attenuated excitotoxicity, showcasing its potential as a neuroprotective agent .

Case Study 2: Selectivity Profile Analysis

Research comparing WAY-213613 with other EAAT inhibitors highlighted its unique selectivity profile. The compound showed significantly lower activity against EAAT1 and EAAT3, confirming its specificity for EAAT2, which is essential for developing targeted therapies with fewer side effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Pharmacological Potency and Selectivity

WAY-213613 belongs to a class of EAAT inhibitors derived from L-aspartate or L-asparagine scaffolds. Below is a comparative analysis of its activity against key analogs:

Compound Name Molecular Formula EAAT2 IC₅₀ (nM) Selectivity (vs. EAAT1/3/4) Key Structural Features
WAY-213613 C₁₆H₁₃BrF₂N₂O₄ 85 ± 5 10–50-fold Bromo-4,5-difluorophenoxy substituent
WAY-213394 C₁₈H₁₈N₂O₃ 145 ± 22 Lower selectivity 2′-Methylbiphenyl group
WAY-212922 C₂₃H₁₈F₃N₂O₃ 157 ± 11 Lower selectivity Trifluoromethylfluorenyl group
WAY-211686 C₁₇H₁₅ClN₂O₃ 190 ± 10 Non-selective Chlorobiphenylcarbonyl group
DL-threo-β-Benzyloxyaspartic acid (TBOA) C₁₁H₁₃NO₅ ~300 Non-selective Benzyloxy group on β-carbon

Key Findings :

  • WAY-213613 outperforms analogs like WAY-213394 and WAY-212922 in both potency and selectivity , attributed to its electron-withdrawing bromo and difluoro substituents , which enhance binding to EAAT2’s hydrophobic pocket .
  • Hybridization of WAY-213613 with non-selective inhibitors (e.g., TBOA) resulted in loss of EAAT2 selectivity, underscoring the critical role of its unique substituents .

Structural and Functional Insights

a) Substituent Effects on Activity
  • Halogenated Groups: The 2-bromo-4,5-difluorophenoxy group in WAY-213613 increases steric bulk and electronegativity, improving interactions with EAAT2’s substrate-binding domain. In contrast, the 2′-methylbiphenyl group in WAY-213394 reduces potency due to weaker electronic effects .
  • Aromatic Systems : WAY-212922’s trifluoromethylfluorenyl group introduces rigidity but lacks the optimal spatial arrangement for EAAT2 selectivity .
b) Tautomerism and Stability

WAY-213613’s lack of tautomerism (due to its asparagine backbone) may contribute to its consistent inhibitory activity .

Physicochemical Properties

Property WAY-213613 WAY-213394 TBOA
Solubility Soluble in NaOH/DMSO Limited data Water-soluble
Purity >99% Not reported >98%
Storage Desiccate at RT Not reported -20°C

WAY-213613’s solubility in basic media (e.g., NaOH) and DMSO makes it suitable for in vitro assays, whereas TBOA’s hydrophilicity limits its use in certain experimental conditions .

Research Implications and Limitations

  • Therapeutic Potential: WAY-213613’s selectivity makes it a valuable tool for studying EAAT2-specific mechanisms in neurodegenerative diseases (e.g., ALS, epilepsy) .

Biological Activity

N-[4-(2-bromo-4,5-difluorophenoxy)phenyl]-L-asparagine, also known as WAY-213613, is a compound that has garnered attention for its selective inhibitory effects on excitatory amino acid transporters (EAATs), particularly EAAT2. This article provides a comprehensive overview of its biological activity, including pharmacological characterization, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H13BrF2N2O4
  • Molecular Weight : 415.191 g/mol
  • CAS Number : 868359-05-1
  • IUPAC Name : (2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid

Pharmacological Characterization

WAY-213613 is recognized primarily as a potent, non-substrate inhibitor of EAAT2 (GLT-1), with over 44-fold selectivity compared to EAAT1 and EAAT3. The compound exhibits IC50 values of approximately 85 nM for EAAT2, while showing significantly higher values for EAAT1 (5004 nM) and EAAT3 (3787 nM) .

Table 1: IC50 Values of WAY-213613 Against EAATs

TransporterIC50 (nM)
EAAT285
EAAT33787
EAAT15004

The mechanism by which WAY-213613 exerts its inhibitory effects involves the blockade of glutamate uptake in neuronal cells, leading to increased extracellular glutamate levels. This action is crucial in modulating synaptic plasticity and neurotransmission. Studies have shown that the inhibition of EAAT2 can lead to significant changes in synaptic efficacy, particularly in the context of long-term potentiation and depression .

Case Studies and Research Findings

  • In Vivo Studies : In a study examining the effects of WAY-213613 on synaptic plasticity, it was found that transient blockade of EAAT2 resulted in enhanced long-term potentiation (LTP) under certain conditions. This suggests potential applications in enhancing synaptic strength during learning processes .
  • Neuroprotective Effects : Research has indicated that compounds like WAY-213613 may offer neuroprotective benefits by preventing excitotoxicity associated with excessive glutamate signaling. This property positions it as a candidate for therapeutic strategies against neurodegenerative diseases where glutamate dysregulation is a factor .
  • Selectivity Profile : The selectivity of WAY-213613 over other glutamate transporters and receptors has been highlighted in pharmacological studies, indicating minimal off-target effects which enhance its therapeutic potential .

Q & A

Basic: What are the recommended methods for synthesizing N-[4-(2-bromo-4,5-difluorophenoxy)phenyl]-L-asparagine?

Methodological Answer:
The synthesis of this compound involves coupling a bromo-difluorophenoxy-substituted aromatic precursor with L-asparagine. A plausible route includes:

Friedel-Crafts acylation to introduce the phenoxy group to the benzene ring (similar to methods used for sulfonyl-containing compounds in ).

Bromination and fluorination steps to achieve the 2-bromo-4,5-difluoro substitution pattern.

Amide bond formation between the activated carboxylic acid derivative (e.g., pentafluorophenyl ester) and L-asparagine, using coupling agents like DIC/DMAP (as in ).
Key intermediates should be characterized via NMR and mass spectrometry to ensure regiochemical control .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:
Purity (>99%) is confirmed via HPLC with UV detection, while structural validation employs:

  • 1H/13C NMR : To verify aromatic substitution patterns and asparagine integration.
  • High-resolution mass spectrometry (HRMS) : For exact mass confirmation (molecular formula: C₁₆H₁₃BrF₂N₂O₄, MW: 415.19) .
  • IR spectroscopy : To confirm carbonyl (amide C=O) and hydroxyl (asparagine) functional groups .

Basic: What are the solubility and storage recommendations for this compound?

Methodological Answer:

  • Solubility : Soluble to 100 mM in 1 eq. NaOH (aqueous) or DMSO (organic). For cell-based assays, dilute in DMSO and further in buffered solutions to avoid solvent toxicity .
  • Storage : Desiccate at room temperature (RT) in airtight containers to prevent hydrolysis of the amide bond .

Advanced: What is the mechanistic basis for its role as a selective EAAT2 inhibitor?

Methodological Answer:
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine (WAY-213613) inhibits the excitatory amino acid transporter 2 (EAAT2) with an IC₅₀ of 85 nM . Its selectivity over EAAT1 (59-fold) and EAAT3 (45-fold) arises from:

  • Competitive binding to the glutamate-binding site, as shown in radioligand displacement assays.
  • Structural mimicry of glutamate’s carboxylate groups, facilitated by the asparagine moiety.
    Experimental validation uses rat cortical synaptosomes to measure inhibition of [³H]-D-aspartate uptake .
Transporters IC₅₀ (nM) Selectivity Ratio
EAAT2851
EAAT1503059
EAAT3382545

Advanced: How can researchers assess its selectivity against other glutamate transporters?

Methodological Answer:

Heterologous expression systems : Transfect HEK293 cells with human EAAT1, EAAT2, or EAAT3 plasmids.

Uptake assays : Measure inhibition of [³H]-glutamate transport under varying compound concentrations.

Data normalization : Express activity as % inhibition relative to controls (e.g., TBOA, a non-selective inhibitor).

Statistical analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and selectivity ratios .

Advanced: What computational strategies predict its binding mode to EAAT2?

Methodological Answer:

  • Molecular docking : Use EAAT2 crystal structures (PDB: 5LLU) and software like AutoDock Vina to model interactions.
  • Molecular dynamics (MD) simulations : Assess stability of the ligand-receptor complex over 100-ns trajectories (GROMACS/AMBER).
  • Free energy calculations : Apply MM-PBSA/GBSA to quantify binding affinity.
    Key interactions include hydrogen bonding with Thr³⁸⁸ and hydrophobic contacts with Phe³⁰³ .

Advanced: How should researchers address contradictions in literature availability vs. reported bioactivity?

Methodological Answer:
While notes no published citations, report bioactivity. To resolve this:

Reproduce key assays : Validate EAAT2 inhibition in-house using cortical synaptosomes or transfected cells.

Publish negative/positive findings : Contribute to open-access repositories (e.g., ChemRxiv) to fill literature gaps.

Collaborate : Contact original developers (e.g., academic labs cited in ) for compound samples or protocols .

Advanced: What in vitro models are optimal for studying its neuroprotective effects?

Methodological Answer:

  • Primary neuronal cultures : Treat with glutamate excitotoxicity models ± WAY-213613 to measure cell viability (MTT assay).
  • Organotypic brain slices : Assess neuroprotection in hippocampal or cortical regions post-oxidative stress.
  • EAAT2-knockdown models : Use siRNA in astrocytes to confirm target specificity .

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